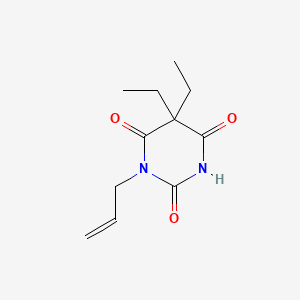

Barbituric acid, 1-allyl-5,5-diethyl-

CAS No.: 7548-63-2

Cat. No.: VC18460846

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7548-63-2 |

|---|---|

| Molecular Formula | C11H16N2O3 |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | 5,5-diethyl-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |

| Standard InChI | InChI=1S/C11H16N2O3/c1-4-7-13-9(15)11(5-2,6-3)8(14)12-10(13)16/h4H,1,5-7H2,2-3H3,(H,12,14,16) |

| Standard InChI Key | IGIRIITWQIFRAW-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(C(=O)NC(=O)N(C1=O)CC=C)CC |

Introduction

This compound is synthesized through alkylation reactions, typically involving barbituric acid derivatives and allylating agents . Its synthetic pathway aligns with general barbiturate synthesis methods, which often employ malonic esters and urea condensation .

Synthesis and Chemical Reactions

Synthetic Pathways

The production of 1-allyl-5,5-diethylbarbituric acid involves multi-step alkylation processes. A representative method includes:

-

Base-Catalyzed Alkylation: Barbituric acid is first alkylated at the 5-position with ethyl groups using ethylating agents (e.g., ethyl bromide) under basic conditions .

-

N-Allylation: The 1-position is substituted with an allyl group via reaction with allyl bromide in the presence of a base (e.g., sodium hydroxide) .

This approach is consistent with historical barbiturate synthesis techniques, which prioritize regioselective alkylation to achieve desired substituent placement .

Reactivity and Stability

The compound’s reactivity is influenced by its allyl and ethyl substituents:

-

Oxidation: The allyl group may undergo oxidation to form epoxides or diols under strong oxidizing conditions.

-

Hydrolysis: Under acidic or basic conditions, the pyrimidine ring may hydrolyze, leading to malonic acid derivatives .

-

Thermal Stability: Barbiturates generally decompose at high temperatures, forming carbon monoxide and ammonia .

Physicochemical Profile

Gas-Phase Acidity

Experimental studies on 5,5-dialkylbarbituric acids provide indirect insights into the acidity of related compounds. For 5,5-diethylbarbituric acid (a structural analog), the gas-phase acidity (GA) at the N–H site was measured as 1368 kJ/mol using electrospray ionization-triple quadrupole mass spectrometry . This value aligns with theoretical calculations (G3 and G4 methods), which predict GA values within ±9 kJ/mol deviation .

Solubility and Partition Coefficient

While specific data for 1-allyl-5,5-diethylbarbituric acid is unavailable, analogous barbiturates exhibit moderate water solubility and high lipophilicity. For example:

-

Phenobarbital (5-ethyl-5-phenylbarbituric acid): Solubility ~0.6 mM in water, logP ~1.5 .

-

Thiopental (5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid): logP ~2.4 .

The allyl group in the target compound may enhance lipophilicity compared to ethyl-substituted analogs, potentially altering CNS penetration .

Pharmacological and Biological Profile

Mechanism of Action

Barbiturates act as GABA<sub>A</sub> receptor modulators, enhancing chloride ion influx and neuronal inhibition . The ethyl and allyl substituents influence receptor affinity and metabolic stability:

-

Ethyl Groups: Increase lipophilicity, enhancing CNS penetration but reducing solubility .

-

Allyl Group: May introduce steric hindrance or electronic effects, altering binding kinetics .

Preclinical and Clinical Observations

While direct pharmacological data on 1-allyl-5,5-diethylbarbituric acid is limited, related allyl-substituted barbiturates show variable CNS effects:

-

N-Allylbarbital (Barbital Derivative): Exhibits sedative properties but lower potency than phenobarbital .

-

5-Allyl-5-(1-Methylbutyl)Barbituric Acid: Demonstrates anesthetic activity in preclinical models .

Research Findings and Applications

Gas-Phase Acidity Studies

A 2021 study on 5,5-dialkylbarbituric acids highlighted the role of substituents in acidity :

| Compound | GA (N–H Site) [kJ/mol] | Δ<sub>acid</sub>H° [kJ/mol] | Δ<sub>acid</sub>S° [J/mol·K] |

|---|---|---|---|

| 5,5-Dimethylbarbituric Acid | 1369.4 ± 8.8 | 1397.9 ± 8.8 | -106.7 ± 8.4 |

| 5,5-Diethylbarbituric Acid | 1368.2 ± 8.8 | 1397.9 ± 8.8 | -98.7 ± 8.4 |

These data suggest that ethyl groups marginally reduce acidity compared to methyl substituents .

Comparative Pharmacokinetics

Allyl-substituted barbiturates often undergo rapid metabolic oxidation, forming less active metabolites . For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume